2-(Ethylamino)-1-phenylpropan-1-ol
Overview
Description
2-(Ethylamino)-1-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.2588 g/mol . It is also known by other names such as phenylpropanolamine, N-ethyl, ethylnorephedrin, and N-ethylnorephedrin . This compound is characterized by its structure, which includes a phenyl group attached to a propanol backbone with an ethylamino substituent.
Preparation Methods
2-(Ethylamino)-1-phenylpropan-1-ol can be synthesized through various synthetic routes. One common method involves the reduction of 2-ethylamino-1-phenylpropanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
2-(Ethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(Ethylamino)-1-phenylpropan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-1-phenylpropan-1-ol involves its interaction with molecular targets such as alpha-adrenergic receptors . By stimulating these receptors, the compound produces vasoconstriction, reduces tissue hyperemia and edema, and increases nasal airway patency . These effects are particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
2-(Ethylamino)-1-phenylpropan-1-ol can be compared with other similar compounds, such as:
Phenylpropanolamine: This compound shares a similar structure but lacks the ethylamino substituent.
Norephedrine: Similar to 2-ethylamino-1-phenylpropanol but with different substituents on the phenyl ring.
Ephedrine: Another structurally related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(ethylamino)-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,11-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJUBZZYWYZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939596 | |
Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18259-40-0 | |
Record name | N-Ethylnorpseudoephedrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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